molecular formula C22H16BrN5 B2491463 4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine CAS No. 339279-69-5

4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine

Cat. No.: B2491463
CAS No.: 339279-69-5
M. Wt: 430.309
InChI Key: ICSFALQOLFKWTQ-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with bromophenyl, methylphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate precursors such as β-diketones and amidines.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Pyridinyl Substitution: The final step could involve a nucleophilic substitution reaction to introduce the pyridinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure might make it suitable for use in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology

    Medicinal Chemistry: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

Medicine

    Drug Development: Research might focus on its efficacy and safety as a therapeutic agent, including studies on its pharmacokinetics and pharmacodynamics.

Industry

    Dye Manufacturing: The compound’s diazenyl group suggests potential use in the synthesis of azo dyes, which are widely used in textiles and printing.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine
  • 4-(4-Fluorophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine

Uniqueness

The presence of the bromophenyl group in 4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine might confer unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

[4-(4-bromophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-(3-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5/c1-15-4-2-6-19(12-15)27-28-20-14-25-22(17-5-3-11-24-13-17)26-21(20)16-7-9-18(23)10-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSFALQOLFKWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CN=C(N=C2C3=CC=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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